1-(2,1-benzoxazol-5-yl)methanamine hydrochloride
CAS No.: 2731011-14-4
Cat. No.: VC11558547
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2731011-14-4 |
|---|---|
| Molecular Formula | C8H9ClN2O |
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 2,1-benzoxazol-5-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-8-7(3-6)5-11-10-8;/h1-3,5H,4,9H2;1H |
| Standard InChI Key | DHKFAWXBZSCTDS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NOC=C2C=C1CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(2,1-Benzoxazol-5-yl)methanamine hydrochloride consists of a benzoxazole ring system—a fused bicyclic structure containing one oxygen and one nitrogen atom—substituted at the 5-position with a methanamine group (-CH2NH2). The hydrochloride salt enhances stability and solubility, a common modification in pharmaceutical compounds . The IUPAC name reflects the orientation of heteroatoms in the benzoxazole ring, though discrepancies in numbering conventions may arise due to alternative fusion patterns (e.g., benzo[d]oxazole vs. benzo[b]oxazole).
Key Properties:
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Molecular Formula: C9H11ClN2O (estimated based on analogs).
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Molecular Weight: ~198.65 g/mol.
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Exact Mass: 198.056 Da (calculated).
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Hazard Class: IRRITANT (similar to related benzoxazole derivatives ).
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride likely follows strategies analogous to those used for structurally related compounds. A patent (US8513415B2) detailing the preparation of C-pyrazine-methylamines offers a potential blueprint . Key steps include:
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Formation of the Benzoxazole Core:
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Introduction of the Methanamine Group:
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Optimization Considerations:
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Benzoxazole derivatives generally exhibit stability up to 200°C, though decomposition may occur under prolonged heating .
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water due to the hydrochloride salt.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=N stretches (~1600 cm⁻¹), and aromatic C-O-C vibrations (~1250 cm⁻¹) .
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NMR: ¹H NMR would show aromatic protons (δ 7.0–8.5 ppm), methylene groups adjacent to amine (δ 3.0–3.5 ppm), and amine protons (δ 1.5–2.5 ppm).
Applications in Medicinal Chemistry
Drug Development
1-(2,1-Benzoxazol-5-yl)methanamine hydrochloride serves as a precursor for:
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Antidepressants: Modulation of monoamine transporters and neurotrophic factors .
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Anticancer Agents: Intercalation into DNA or inhibition of topoisomerases.
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Antimicrobials: Disruption of microbial cell wall synthesis.
Comparative Analysis with Analogous Compounds
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